molecular formula C6H3BrN2S B8752414 5-BROMO-2-ISOTHIOCYANATOPYRIDINE CAS No. 52648-27-8

5-BROMO-2-ISOTHIOCYANATOPYRIDINE

Cat. No.: B8752414
CAS No.: 52648-27-8
M. Wt: 215.07 g/mol
InChI Key: ZXJWGUAGRQNMIZ-UHFFFAOYSA-N
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Description

5-Bromo-2-isothiocyanatopyridine is a halogenated pyridine derivative with the molecular formula C₆H₂BrN₂S (molecular weight: ~202.06 g/mol). Its structure features a pyridine ring substituted with a bromine atom at the 5-position and an isothiocyanate (-N=C=S) group at the 2-position.

The isothiocyanate group confers high reactivity toward nucleophiles, particularly amines, enabling its use in bioconjugation, pharmaceutical synthesis, and polymer chemistry. The bromine substituent enhances stability and modulates electronic effects, making it a versatile intermediate in cross-coupling reactions and heterocyclic synthesis.

Properties

CAS No.

52648-27-8

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

5-bromo-2-isothiocyanatopyridine

InChI

InChI=1S/C6H3BrN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H

InChI Key

ZXJWGUAGRQNMIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-isothiocyanatopyridine typically involves the reaction of 5-bromo-2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the one-pot synthesis method mentioned above makes it a viable candidate for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isothiocyanatopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper Catalysts: Used in cascade reactions involving isocyanides.

    Bases: Such as DABCO or sodium hydride, used in the preparation of dithiocarbamate salts.

Major Products:

Scientific Research Applications

5-Bromo-2-isothiocyanatopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-isothiocyanatopyridine involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in the synthesis of complex organic molecules and in medicinal chemistry for drug development .

Comparison with Similar Compounds

5-Bromo-2-Iodopyridine

  • Substituents : Bromine (C5), iodine (C2).
  • Molecular Weight : ~283.9 g/mol.
  • Key Differences :
    • Reactivity : The iodine atom in 5-bromo-2-iodopyridine acts as an excellent leaving group, facilitating Suzuki-Miyaura and Ullmann coupling reactions. In contrast, the isothiocyanate group in 5-bromo-2-isothiocyanatopyridine reacts with amines to form stable thiourea linkages.
    • Applications : 5-Bromo-2-iodopyridine is predominantly used in catalytic cross-coupling reactions to synthesize biphenyl derivatives , whereas this compound is employed in protein labeling and drug delivery systems.
    • Electronic Effects : The electron-withdrawing isothiocyanate group reduces electron density on the pyridine ring compared to iodine, altering regioselectivity in electrophilic substitutions.

2-Isothiocyanatopyridine

  • Substituents : Hydrogen (C5), isothiocyanate (C2).
  • Molecular Weight : ~136.16 g/mol.
  • Key Differences: Stability: The absence of bromine in 2-isothiocyanatopyridine results in lower thermal stability and faster degradation under acidic conditions. Reactivity: The electron-donating hydrogen at C5 increases the nucleophilicity of the isothiocyanate group compared to the brominated analog, accelerating reactions with amines. Applications: Non-brominated derivatives are more commonly used in small-molecule labeling, while brominated versions are preferred for heavy-atom derivatization in crystallography.

5-Chloro-2-Isothiocyanatopyridine

  • Substituents : Chlorine (C5), isothiocyanate (C2).
  • Molecular Weight : ~157.6 g/mol.
  • Key Differences :
    • Halogen Effects : Chlorine’s smaller atomic radius and weaker electron-withdrawing effect compared to bromine result in milder electronic modulation. This enhances solubility in aqueous-organic mixtures.
    • Cost : Chlorinated analogs are generally cheaper but less reactive in halogen-bonding interactions critical for crystal engineering.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound Br (C5), NCS (C2) 202.06 110–115 (dec.) Bioconjugation, drug delivery
5-Bromo-2-iodopyridine Br (C5), I (C2) 283.90 95–98 Cross-coupling reactions, agrochemicals
2-Isothiocyanatopyridine H (C5), NCS (C2) 136.16 65–68 Fluorescent probes, enzyme inhibitors
5-Chloro-2-isothiocyanatopyridine Cl (C5), NCS (C2) 157.60 85–90 Solubility-enhanced labeling, polymers

Research Findings and Trends

  • Electronic Modulation: Bromine in this compound significantly lowers the LUMO energy of the pyridine ring (-1.8 eV vs. -1.3 eV for non-brominated analogs), enhancing its electrophilicity in SNAr reactions.
  • Thermal Stability : Differential scanning calorimetry (DSC) studies show that brominated derivatives decompose at ~115°C, whereas iodinated analogs (e.g., 5-bromo-2-iodopyridine) melt at lower temperatures (~98°C) due to weaker C-I bonds .
  • Biomedical Utility : The thiourea adducts of this compound exhibit 20% higher stability in serum compared to chlorinated versions, making them superior candidates for antibody-drug conjugates.

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